N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide is an organic compound with the molecular formula C16H22ClNO2 and a molecular weight of 295.80438 g/mol . This compound is characterized by the presence of a cyclohexane ring, a carboxamide group, and a chlorinated phenoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide typically involves the reaction of 2-chloro-6-methylphenol with ethylene oxide to form 2-(2-chloro-6-methylphenoxy)ethanol. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide can be compared with similar compounds such as:
N-[2-(2-methylphenoxy)ethyl]cyclohexanecarboxamide: This compound lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
N-[2-(2-chlorophenoxy)ethyl]cyclohexanecarboxamide: This compound lacks the methyl group, which may influence its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22ClNO2 |
---|---|
Molecular Weight |
295.80 g/mol |
IUPAC Name |
N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C16H22ClNO2/c1-12-6-5-9-14(17)15(12)20-11-10-18-16(19)13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H,18,19) |
InChI Key |
SRQLFWWPKUGSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCNC(=O)C2CCCCC2 |
Origin of Product |
United States |
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